Cas no 116-17-6 (Triisopropyl phosphite)

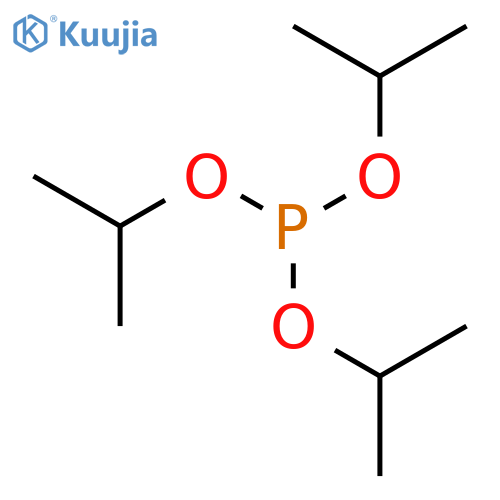

Triisopropyl phosphite structure

商品名:Triisopropyl phosphite

Triisopropyl phosphite 化学的及び物理的性質

名前と識別子

-

- Triisopropyl phosphite

- Tri-i-propylphosphite

- Triipropylphosphitemincolorlessliq

- Phosphorous acid triisopropyl ester

- Phosphorous acid tris(1-methylethyl) ester

- Triisopropoxyphosphine

- Tris(propan-2-yl) phosphite

- Medronic acid impurity A

- tripropan-2-yl phosphite

- TRIISOPROPYL PHOS

- Isopropyl phosphite

- TRISOPROPYL PHOSHITE

- Triisopropyl phosphi

- tri-2-propylphosphite

- tri-isopropylphosphit

- Tri-2-propyl phosphite

- UNII-RJ7QU4YQUN

- 4-01-00-01476 (Beilstein Handbook Reference)

- Z104472880

- RJ7QU4YQUN

- HSDB 2578

- CS-0105692

- Triisopropyl phosphite, 95%

- 116-17-6

- NS00002737

- Phosphorous acid, triisopropyl ester

- MFCD00008874

- SCHEMBL217612

- Tox21_304011

- Triisopropylphosphite

- NSC 6516

- WLN: 1Y1 & OPOY1 & 1 & OY1 & 1

- phosphorous acid tripropan-2-yl ester

- BRN 1701528

- EC 204-130-0

- FT-0600405

- ISOPROPYL PHOSPHITE ((C3H7O)3P) [HSDB]

- J-003395

- Phosphorous acid, tris(1-methylethyl) ester

- EINECS 204-130-0

- NCGC00357278-01

- D97741

- TRIS(ISOPROPYL) PHOSPHITE

- Medronic acid impurity A, European Pharmacopoeia (EP) Reference Standard

- A803570

- Isopropyl phosphite ((C3H7O)3P)

- Q27288144

- Medronic Acid Imp. A (EP); Medronic Acid Impurity A

- BP-30150

- CHEMBL3560028

- NSC6516

- Isopropyl phosphite, ((C3H7O)3P)

- DTXCID7024372

- AKOS009028942

- Isopropyl phosphite, tri-

- Tris(1-methylethoxy)phosphane

- T0610

- DTXSID9044372

- CAS-116-17-6

- NSC-6516

- Tri2propylphosphite

- Phosphorous acid, triisopropyl ester (8CI)

- Isopropyl phosphite, tri

- Tri2propyl phosphite

- Isopropyl phosphite ((C3H7O)3P) (6CI,7CI)

- Phosphorous acid, tris(1methylethyl) ester

- 204-130-0

-

- MDL: MFCD00008874

- インチ: 1S/C9H21O3P/c1-7(2)10-13(11-8(3)4)12-9(5)6/h7-9H,1-6H3

- InChIKey: SJHCUXCOGGKFAI-UHFFFAOYSA-N

- ほほえんだ: CC(C)OP(OC(C)C)OC(C)C

- BRN: 1701528

計算された属性

- せいみつぶんしりょう: 208.12300

- どういたいしつりょう: 208.123

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 102

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 27.7A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.844 g/mL at 25 °C(lit.)

- ふってん: 63-64 °C/11 mmHg(lit.)

- フラッシュポイント: 華氏温度:154.4°f< br / >摂氏度:68°C< br / >

- 屈折率: n20/D 1.411(lit.)

- すいようせい: 不溶性

- PSA: 41.28000

- LogP: 3.48830

- かんど: Moisture Sensitive

- ようかいせい: 未確定

- じょうきあつ: <2 mmHg ( 20 °C)

Triisopropyl phosphite セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301,H315

- 警告文: P301+P310

- 危険物輸送番号:UN 3278 6.1/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 25-38

- セキュリティの説明: S37-S46-S45-S36/37

- 福カードFコード:1-10

- RTECS番号:TH2800000

-

危険物標識:

- 包装カテゴリ:III

- 包装グループ:III

- リスク用語:R25; R38; R68

- 包装等級:III

- 危険レベル:3

- 危険レベル:3

- ちょぞうじょうけん:−20°C

- TSCA:Yes

- セキュリティ用語:3

Triisopropyl phosphite 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19126-50.0g |

tris(propan-2-yl) phosphite |

116-17-6 | 95% | 50.0g |

$45.0 | 2023-02-08 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012772-100ml |

Triisopropyl phosphite |

116-17-6 | 96% | 100ml |

¥1340 | 2024-05-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T67806-500ML |

Triisopropyl phosphite |

116-17-6 | 500ml |

¥1520.01 | 2023-11-03 | ||

| TRC | T884510-5ml |

Triisopropyl Phosphite |

116-17-6 | 5ml |

$ 69.00 | 2023-09-05 | ||

| TRC | T884510-25ml |

Triisopropyl Phosphite |

116-17-6 | 25ml |

$ 81.00 | 2023-09-05 | ||

| abcr | AB121643-250 g |

Tri-i-propylphosphite, 94%; . |

116-17-6 | 94% | 250 g |

€191.00 | 2023-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097029-100ml |

Triisopropyl phosphite |

116-17-6 | 95% | 100ml |

¥1991 | 2023-04-19 | |

| abcr | AB119905-100 ml |

Triisopropyl phosphite, 90%; . |

116-17-6 | 90% | 100 ml |

€68.30 | 2024-04-20 | |

| Enamine | EN300-19126-1.0g |

tris(propan-2-yl) phosphite |

116-17-6 | 95% | 1.0g |

$24.0 | 2023-02-08 | |

| Enamine | EN300-19126-100.0g |

tris(propan-2-yl) phosphite |

116-17-6 | 95% | 100.0g |

$66.0 | 2023-02-08 |

Triisopropyl phosphite 関連文献

-

1. New insights on the reaction of trialkyl phosphites with 2-phenyl-3-phenylimino-3H-indole N-oxide: an indolic nitrone. Crystal structures of 1-diethylphosphoryl-2-phenyl-3-phenylamino-1H-indole and 2-phenyl-4-phenylimino-4H-3,1-benzoxazineStefania Canestrari,Alexander Mar’in,Paolo Sgarabotto,Lara Righi,Lucedio Greci J. Chem. Soc. Perkin Trans. 2 2000 833

-

2. A multifaceted approach towards understanding the peculiar behavior of (α)-hydroxyiminophosphonatesThomas Toupy,Christopher Kune,Kristof Van Hecke,Lo?c Quinton,Jean-Christophe M. Monbaliu Org. Chem. Front. 2022 9 173

-

3. Interaction between trialkyl phosphites and aminoxyl radicals: a model study for polymer stabilizationAlexander Mar’in,Elisabetta Damiani,Stefania Canestrari,Paul Dubs,Lucedio Greci J. Chem. Soc. Perkin Trans. 2 1999 1363

-

Micha? Juszczak,Sujoy Das,Aneta Kosińska,Agnieszka J. Rybarczyk-Pirek,Kinga Wzgarda-Raj,Paulina Tokarz,Saranya Vasudevan,Arkadiusz Chworos,Katarzyna Wo?niak,Bogna Rudolf Dalton Trans. 2023 52 4237

-

Chunya Li,Qi Wang,Jian-Qiu Zhang,Jingjing Ye,Ju Xie,Qing Xu,Li-Biao Han Green Chem. 2019 21 2916

116-17-6 (Triisopropyl phosphite) 関連製品

- 1809-20-7(bis(propan-2-yl) phosphonate)

- 13086-84-5(di-tert-butyl phosphonate)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:116-17-6)亚磷酸三异丙酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ